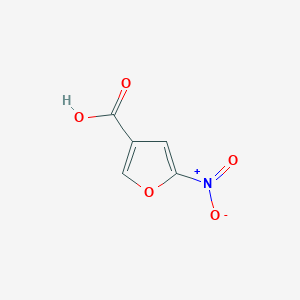

5-Nitrofuran-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitrofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO5/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJMQGMUCNUWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633904 | |

| Record name | 5-Nitrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770-07-0 | |

| Record name | 5-Nitrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 5 Nitrofuran 3 Carboxylic Acid

Established Synthetic Routes and Precursors

The traditional synthesis of 5-nitrofuran-3-carboxylic acid and its derivatives relies on foundational organic reactions, primarily electrophilic substitution on the furan (B31954) ring and subsequent functional group manipulations.

Nitration Strategies for Furan Systems

The nitration of furan is a classic example of electrophilic substitution. numberanalytics.com However, the furan ring is sensitive to strong acids, which can lead to polymerization. pharmaguideline.com Therefore, milder nitrating agents are typically employed. A common method involves the use of acetyl nitrate, generated in situ from nitric acid and acetic anhydride, at low temperatures. numberanalytics.compharmaguideline.com This reagent facilitates the introduction of a nitro group, predominantly at the 2-position, to yield 2-nitrofuran. numberanalytics.com

For the synthesis of this compound, a direct nitration approach on furan-3-carboxylic acid can be challenging due to the directing effects of the carboxyl group and the acid sensitivity of the furan ring. A study on the nitration of furan-carboxylic acid after sulfonation showed that nitrofuran-carboxylic acid could be obtained. colab.wsoup.com Specifically, carrying out the nitration of sulfonated furan-carboxylic acid at 0°C resulted in a yield of approximately 32%. colab.wsoup.com Another approach involves the nitration of furan derivatives with nitric acid in trifluoroacetic anhydride, which has been shown to be an effective one-step method for producing nitrofurans in high yields without the need to isolate intermediates. semanticscholar.org

Table 1: Comparison of Nitration Methods for Furan Derivatives

| Nitrating Agent | Substrate | Product | Yield (%) | Reference |

| Acetyl Nitrate | Furan | 2-Nitrofuran | Not specified | numberanalytics.compharmaguideline.com |

| Nitric Acid/Sulfuric Acid (after sulfonation) | Furan-carboxylic acid | Nitrofuran-carboxylic acid | ~32 | colab.wsoup.com |

| Nitric Acid/Trifluoroacetic Anhydride | Furan | 2-Nitrofuran | 68 | semanticscholar.org |

This table provides a summary of different nitration methods for furan and its derivatives, highlighting the reagents, substrates, primary products, and reported yields.

Carboxylation and Furan Ring Construction Techniques

The introduction of a carboxylic acid group onto a furan ring can be achieved through various methods. One common strategy is the oxidation of a pre-existing functional group, such as an aldehyde or an alkyl group, at the desired position. For instance, 5-nitrofuran-2-carbaldehyde can be oxidized to 5-nitrofuran-2-carboxylic acid. mdpi.com

Alternatively, the furan ring itself can be constructed with the carboxylic acid moiety already in place. The Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, is a fundamental method for forming furan rings. pharmaguideline.com By choosing an appropriately substituted 1,4-dicarbonyl precursor, a furan with a carboxyl or ester group at the 3-position can be synthesized.

Another approach involves the carboxylation of a furan derivative using organometallic reagents. For example, a lithiated furan intermediate can react with carbon dioxide to introduce a carboxylic acid group. However, the regioselectivity of such reactions must be carefully controlled.

Advanced and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. This includes the use of novel catalytic systems and environmentally benign solvents.

Catalytic Systems for Enhanced Reaction Efficiency

Catalytic systems play a crucial role in modern organic synthesis by improving reaction rates, yields, and selectivity. For the synthesis of nitrofuran derivatives, various catalysts have been explored. A patent describes a solvent-free process for the nitration of aromatic compounds, including furan, using an aluminosilicate (B74896) catalyst treated with nitric acid and an acid anhydride. google.com This method is reported to produce nitrated aromatic compounds in high yields with good regioselectivity, while avoiding the use of large volumes of solvents. google.com

In the broader context of furan chemistry, various catalysts are employed. For instance, the acylation of furans often requires a mild catalyst like phosphoric acid or boron trifluoride. pharmaguideline.com The development of sustainable catalytic pathways for furan derivatives is an active area of research, with a focus on using catalysts derived from renewable resources or those that can be easily recovered and reused. nih.gov

Solvent Optimization and Sustainable Synthesis Protocols

The choice of solvent can significantly impact the environmental footprint of a chemical process. Green chemistry principles encourage the use of safer and more sustainable solvents. In furan chemistry, the use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) has been shown to improve the conversion and selectivity in the production of furanic compounds from sugars. rsc.org The use of aqueous-organic biphasic systems can also increase selectivity towards furan derivatives. rsc.org

Ionic liquids are another class of solvents that have gained attention as a greener alternative in biomass processing to produce furan derivatives. nih.gov They can act as both solvents and catalysts in the dehydration of carbohydrates to form furans. nih.gov Research has also explored the use of biogenic carboxylic acids in aqueous solutions as sustainable catalysts and reaction media for synthesizing various heterocyclic compounds. rsc.org

Chemo-Enzymatic Synthesis and Biocatalytic Transformations

The integration of biological catalysts, such as enzymes, into synthetic routes offers several advantages, including high selectivity under mild reaction conditions. nih.gov

While specific examples of chemo-enzymatic synthesis for this compound are not extensively documented in the provided search results, the principles of biocatalysis are applicable to the synthesis of its precursors and related compounds. For instance, nitrilases are enzymes that can catalyze the hydrolysis of nitriles to carboxylic acids, offering a green alternative to chemical hydrolysis. magtech.com.cn This could potentially be applied to a precursor like 5-nitrofuran-3-carbonitrile.

Carboxylic acid reductases (CARs) are another class of enzymes that are gaining interest for the synthesis of aldehydes from carboxylic acids under mild, aqueous conditions. sci-hub.se While this is the reverse of the desired oxidation to a carboxylic acid, it highlights the potential for enzymatic transformations in the synthesis of functionalized furans. The use of whole-cell biocatalysts is also a promising approach, as it can simplify the process and obviate the need for enzyme purification. mdpi.comnih.gov

The development of chemo-enzymatic and biocatalytic routes for the synthesis of this compound and its derivatives represents a promising area for future research, aligning with the growing demand for sustainable and efficient chemical manufacturing. nih.gov

Scale-Up Considerations and Process Chemistry for this compound Production

The industrial-scale production of this compound presents a unique set of challenges rooted in the inherent reactivity of the furan nucleus and the specific difficulties associated with synthesizing 3-substituted furans. Unlike its more common isomer, 5-nitrofuran-2-carboxylic acid, the synthesis of which is well-documented, scalable routes to this compound are not widely reported in the literature. The process is generally considered difficult and expensive, largely due to the challenges in preparing the furan-3-carboxylic acid precursor. google.com

Challenges in the Nitration of the Furan-3-Carboxylic Acid Core

The core of the production process involves the nitration of the furan ring. This step is fraught with challenges that must be carefully managed during scale-up.

High Reactivity and Sensitivity: The furan ring is significantly more reactive than benzene (B151609) and is sensitive to strong acids, which are typically used in nitration reactions. uou.ac.inmasterorganicchemistry.com This high reactivity can easily lead to polysubstitution, oxidative degradation, and ring-opening side reactions, resulting in low yields and complex purification procedures.

Exothermic Reaction Control: Nitration is a highly exothermic process. On a large scale, inefficient heat dissipation can lead to a rapid temperature increase, or "thermal runaway," which accelerates decomposition and poses a significant safety risk, including the potential for explosion. masterorganicchemistry.com

Reagent Selection and Stoichiometry: The choice of nitrating agent is critical. While potent agents like a mixture of nitric acid and sulfuric acid are common, their harshness can destroy the sensitive furan ring. masterorganicchemistry.com Milder reagents may be necessary, but this can lead to slower reaction times and lower conversion rates, impacting process efficiency. Precise control over the stoichiometry of the reagents is essential to minimize by-product formation.

Process Chemistry and Scale-Up Strategies

To overcome these challenges, process chemistry focuses on developing robust, safe, and economically viable manufacturing protocols. Key considerations include the adoption of modern process intensification technologies.

Continuous Flow Reactors: Migrating from traditional batch reactors to continuous flow systems is a primary strategy for scaling up hazardous reactions like nitration. Flow reactors offer a significantly higher surface-area-to-volume ratio, which allows for superior temperature control and rapid dissipation of the heat generated during the reaction. unito.it This precise thermal management minimizes the risk of thermal runaway and reduces the formation of degradation products. The small reactor volumes at any given time also inherently limit the risk associated with handling potentially explosive intermediates. clockss.org

Mechanochemistry: As a green chemistry alternative, mechanochemical synthesis offers a path to producing active pharmaceutical ingredients (APIs) with minimal or no solvent. unito.it Twin-screw extrusion (TSE) has been successfully used for the synthesis of other nitrofuran APIs like Nitrofurantoin (B1679001). unito.it This technology could potentially be adapted for this compound, offering benefits such as reduced solvent waste, lower energy consumption, and enhanced safety by eliminating the handling of large volumes of flammable or toxic solvents.

Process Analytical Technology (PAT): Implementing in-line and online analytical tools (e.g., spectroscopy) allows for real-time monitoring of critical process parameters such as concentration, temperature, and pH. This data enables tight control over the reaction, ensuring consistent product quality and allowing for immediate adjustments to prevent deviations that could lead to batch failure or unsafe conditions.

The table below summarizes a comparison of traditional batch processing versus modern continuous flow technology for nitration reactions, highlighting the advantages relevant to the production of this compound.

| Feature | Batch Reactor | Continuous Flow Reactor |

| Heat Transfer | Poor; low surface-area-to-volume ratio, risk of local hot spots. | Excellent; high surface-area-to-volume ratio, superior thermal control. |

| Safety | High risk due to large volumes of hazardous materials and potential for thermal runaway. | Inherently safer due to small internal volume and excellent heat management. clockss.org |

| Mixing | Can be inefficient, leading to non-uniform reaction conditions and side products. | Highly efficient and rapid mixing, ensuring uniform reaction conditions. |

| Scalability | Difficult; direct scaling can lead to changes in heat and mass transfer properties. | Straightforward; scaling is achieved by running the reactor for longer periods ("scaling-out"). |

| Product Consistency | Potential for batch-to-batch variability. | High consistency and reproducible product quality. clockss.org |

| Reaction Time | Often longer due to slow reagent addition for temperature control. | Significantly shorter residence times due to enhanced reaction kinetics. unito.it |

Given the synthetic difficulties and the hazardous nature of the nitration step, a modern manufacturing process for this compound would likely favor a continuous flow approach. This method provides the necessary control over reaction parameters to ensure a safe, efficient, and reproducible synthesis, which is critical for the industrial production of fine chemicals and pharmaceutical intermediates.

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid functional group is a cornerstone of organic synthesis, and its presence on the nitrofuran ring allows for a variety of classical derivatization reactions.

The conversion of the carboxylic acid to esters, amides, and hydrazides is fundamental for modifying the compound's physical properties and biological activity.

Esterification: Esters are commonly synthesized by reacting a carboxylic acid with an alcohol under acidic conditions, typically using a catalyst like concentrated sulfuric acid. chemguide.co.uk This reversible reaction, known as Fischer esterification, can be driven to completion by removing the water formed during the reaction. chemguide.co.uk Another method involves the reaction of the carboxylate salt with an alkyl halide, proceeding via an SN2 mechanism. researchgate.net While specific studies on 5-nitrofuran-3-carboxylic acid are not prevalent, analogous compounds like 5-nitrofuran-2-carboxylic acid are readily esterified, indicating the feasibility of this transformation. google.comlibretexts.org

Amidation: The formation of amides from this compound can be achieved by reacting it with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid to enhance its reactivity towards the amine nucleophile. A common method involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as an activating agent, which forms a highly reactive acylimidazole intermediate. mdpi.com This intermediate then readily reacts with an amine to form the corresponding amide. mdpi.com This procedure has been successfully applied to the synthesis of various amide derivatives of the isomeric 5-nitrofuran-2-carboxylic acid. mdpi.comsigmaaldrich.commolbase.com Reductive coupling of nitroarenes directly with carboxylic acids using carbon monoxide as a reductant also presents a modern route to amide synthesis. rsc.org

Hydrazide Formation: Hydrazides are typically prepared by reacting an ester derivative of the carboxylic acid with hydrazine (B178648) hydrate. Alternatively, they can be synthesized directly from the carboxylic acid and hydrazine, often with the aid of coupling agents. These hydrazide-hydrazone derivatives are recognized for a wide spectrum of biological activities. researchgate.net

Table 1: Common Derivatization Reactions of the Carboxylic Acid Moiety This table is illustrative of general reactions applicable to aromatic carboxylic acids.

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (R-COOR') |

| Amidation | Amine (R'R''NH), Activating Agent (e.g., CDI) | Amide (R-CONR'R'') |

| Hydrazide Formation | Hydrazine (N₂H₄) (often via ester) | Hydrazide (R-CONHNH₂) |

Decarboxylation Pathways and Mechanisms

The removal of the carboxyl group as carbon dioxide (decarboxylation) is a significant reaction for many carboxylic acids. For heteroaromatic carboxylic acids like those of furan (B31954), the ease of decarboxylation is linked to the stability of the intermediate formed after protonation at the α-carbon (ipso-substitution). youtube.com The electron-donating nature of the furan ring's oxygen atom facilitates this electrophilic substitution reaction. youtube.com

However, the presence of a strongly electron-withdrawing nitro group on the ring, as in this compound, is expected to deactivate the ring towards electrophilic attack. This deactivation would make the ipso-protonation required for decarboxylation more difficult compared to unsubstituted furan-3-carboxylic acid. In contrast, decarboxylation is known to occur readily in β-keto acids upon heating. masterorganicchemistry.com The decarboxylative nitration of α,β-unsaturated carboxylic acids to form nitroolefins has also been documented, highlighting alternative pathways for CO₂ loss. chemrevlett.com

The carboxylic acid group can be reduced to either an aldehyde or a primary alcohol, providing entry into a different class of functionalized nitrofuran derivatives.

Reduction to Aldehydes: Direct reduction of a carboxylic acid to an aldehyde is challenging as aldehydes are typically more reactive than carboxylic acids. However, specific methods have been developed. For instance, activating the carboxylic acid with agents like 1,1'-carbonyldiimidazole can facilitate reduction to the aldehyde. evitachem.com A common strategy involves first converting the carboxylic acid to a less reactive derivative, such as an ester or an acid chloride, which can then be reduced to an aldehyde using mild reducing agents like diisobutylaluminium hydride (DIBAL-H).

Reduction to Alcohols: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing carboxylic acids directly to primary alcohols. nih.gov This reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol. It is crucial that the reducing agent does not affect the nitro group. While LiAlH₄ can reduce nitro groups, conditions can sometimes be optimized for selectivity. A two-step process, involving reduction of an ester derivative to an aldehyde followed by further reduction to the alcohol, has also been reported for related systems. nih.gov

Transformations of the Nitro Group

The nitro group is a key pharmacophore in many biologically active compounds and a versatile functional group in organic synthesis. Its reactivity, particularly its susceptibility to reduction, is central to the chemical and biological profile of this compound.

The reduction of the nitro group can be controlled to yield different products, primarily the hydroxylamine (B1172632) or the fully reduced amine. This transformation is a critical activation step for the biological activity of many nitroaromatic drugs. researchgate.netmdpi.comnih.gov

The reduction is a multi-step process involving the transfer of six electrons to form the amine. nih.govNO₂ (Nitro) → NO (Nitroso) → NHOH (Hydroxylamine) → NH₂ (Amine)

Formation of Hydroxylamine: The partial, four-electron reduction of the nitro group yields the N-hydroxylamino derivative. nih.gov This intermediate is often highly reactive and is implicated in the cytotoxic effects of nitrofuran compounds. mdpi.com In biological systems, this reduction is catalyzed by enzymes known as nitroreductases. mdpi.comnih.gov

Formation of Amines: Complete reduction of the nitro group leads to the corresponding 5-aminofuran-3-carboxylic acid. This transformation is of significant synthetic utility as aromatic amines are valuable building blocks. jsynthchem.com A variety of catalytic systems can achieve this selective reduction in the presence of other functional groups. rsc.org Nickel-based catalysts, such as nickel nanoparticles or Ni(acac)₂, have proven effective for the chemoselective hydrogenation of nitro compounds to primary amines. rsc.orgresearchgate.net Other successful methods include the use of sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes like Ni(PPh₃)₄ or the use of iron-based catalysts. jsynthchem.comresearchgate.net The resulting aminofuran derivatives are versatile intermediates for further chemical modifications.

Table 2: Selected Reagents for the Reduction of Aromatic Nitro Groups to Amines

| Catalyst/Reagent System | Conditions | Selectivity | Reference |

|---|---|---|---|

| Ni(acac)₂ / PMHS | Mild conditions | High chemoselectivity | rsc.org |

| Fe / CaCl₂ | Aqueous media | Good yields | researchgate.net |

| NaBH₄ / Ni(PPh₃)₄ | Room temperature, EtOH | Efficient reduction | jsynthchem.com |

| Micromesoporous Iron Oxide | Recyclable catalyst | High yield | researchgate.net |

Role in Nucleophilic Aromatic Substitution on the Furan Ring

The nitro group is a powerful electron-withdrawing group. Its presence on the furan ring significantly decreases the electron density of the ring system, making it susceptible to attack by nucleophiles. This process is known as nucleophilic aromatic substitution (SNAr). wikipedia.org

The SNAr mechanism typically involves two steps:

Addition: The nucleophile attacks the carbon atom bearing a suitable leaving group (like a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

Elimination: The leaving group is expelled, restoring the aromaticity of the ring.

The nitro group strongly activates the ring towards this reaction, especially when positioned ortho or para to the leaving group, as it can effectively stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.orgsinica.edu.tw In the context of this compound, if a leaving group were present at the C-2 or C-4 position, the nitro group at C-5 would facilitate its displacement by a nucleophile.

A related process is Vicarious Nucleophilic Substitution (VNS), where a hydrogen atom is replaced by a nucleophile. This reaction is particularly effective in electron-deficient aromatics like nitrofurans, allowing for the introduction of various substituents onto the ring. organic-chemistry.org

Electrophilic and Nucleophilic Substitutions on the Furan Ring System

The furan ring in this compound is significantly deactivated towards electrophilic substitution due to the potent electron-withdrawing nature of the nitro and carboxylic acid groups. numberanalytics.com These groups decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. numberanalytics.com Consequently, electrophilic substitution reactions on this substrate are generally challenging and require harsh conditions.

Conversely, the electron-deficient character of the furan ring, particularly at the positions ortho and para to the nitro group, renders it susceptible to nucleophilic aromatic substitution (SNAr). While the carboxylic acid at the 3-position can be a target for nucleophilic acyl substitution, the furan ring itself can undergo substitution of hydrogen. researchgate.netlibretexts.orglibretexts.org Nucleophilic substitution of hydrogen in nitroaromatic compounds is a well-established methodology. researchgate.net The reaction typically proceeds through the formation of a σH adduct, which then rearomatizes by eliminating a hydride ion, often facilitated by an oxidizing agent. researchgate.net For instance, the nitro group at the 5-position can activate the adjacent C4 and the remote C2 positions for nucleophilic attack. While specific examples for this compound are not extensively documented in readily available literature, analogous reactions with other nitrofurans suggest that nucleophiles can displace a hydrogen atom at these activated positions. researchgate.netsmolecule.com

The reactivity of the carboxylic acid group itself also plays a crucial role. It can be converted into various derivatives, such as esters and amides, through nucleophilic acyl substitution. libretexts.orglibretexts.org These reactions typically involve activation of the carboxylic acid, for example, by conversion to an acid chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the attack by nucleophiles like alcohols or amines. libretexts.orglibretexts.org

Cycloaddition Reactions and Heterocyclic Annulation using this compound

5-Nitrofuran derivatives, including esters of this compound, have been shown to participate in cycloaddition reactions, particularly Diels-Alder reactions. The electron-withdrawing nitro group significantly influences the reactivity of the furan ring, making it a suitable diene in polar Diels-Alder reactions with electron-rich dienophiles. conicet.gov.ar For example, methyl 5-nitrofuran-3-carboxylate has been reported to react with isoprene (B109036) and Danishefsky's diene. conicet.gov.ar These reactions proceed with the addition of the diene to the nitro-substituted double bond of the furan ring. conicet.gov.ar The initial cycloadducts can then undergo further transformations, often involving the extrusion of the nitro group as nitrous acid, to yield highly functionalized cyclic systems. conicet.gov.ar

The general scheme for a Diels-Alder reaction involving a 5-nitrofuran derivative is depicted below:

Scheme 1: General representation of a Diels-Alder reaction with a 5-nitrofuran derivative.

1,3-dipolar cycloaddition reactions also represent a powerful tool for constructing heterocyclic systems from nitrofuran derivatives. researchgate.net For instance, azomethine ylides can react with nitrofuran-containing chalcones in a regioselective manner to produce novel spiropyrrolidines. researchgate.net While direct examples with this compound are scarce, the principle suggests its potential as a dipolarophile after suitable derivatization of the carboxylic acid group to an electron-withdrawing moiety that can activate the furan ring for such transformations.

Generation of Complex Heterocyclic Systems and Molecular Architectures from this compound

This compound serves as a versatile scaffold for the synthesis of a wide array of complex heterocyclic systems. The presence of both the nitro and carboxylic acid functionalities allows for a diverse range of chemical modifications and annulation strategies.

The carboxylic acid group can be readily converted into an amide via coupling with various amines. acs.org This amide bond formation is a cornerstone in medicinal chemistry for creating libraries of compounds with diverse biological activities. acs.org For example, 5-nitrofuran-2-carboxylic acid has been used to synthesize a series of amides with antitubercular properties. acs.org A similar strategy can be applied to this compound to generate novel molecular architectures.

Furthermore, the nitro group can be chemically transformed to introduce further complexity. Reduction of the nitro group to an amine provides a new nucleophilic center that can participate in subsequent cyclization reactions to form fused heterocyclic systems.

The combination of reactions at both the carboxylic acid and nitro group, along with transformations involving the furan ring itself, opens up a multitude of possibilities for constructing intricate molecular frameworks. For instance, a synthetic sequence could involve:

Amide formation at the carboxylic acid group.

Nucleophilic substitution on the furan ring.

Reduction of the nitro group.

Intramolecular cyclization to yield a polycyclic heterocyclic system.

An example of the utility of a related compound, 5-nitrofuran-2-carbaldehyde, in building complex structures is its reaction with acyl hydrazides to form stable crystalline products, which are precursors to various heterocyclic compounds. This highlights the potential of the nitrofuran scaffold in combinatorial synthesis and the generation of diverse molecular libraries.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Hydrogen Bonding Networks and Crystal Packing Analysis

Without a solved crystal structure, the analysis of hydrogen bonding networks and crystal packing motifs for 5-Nitrofuran-3-carboxylic acid remains speculative. Typically, the carboxylic acid and nitro functional groups would be expected to participate in significant hydrogen bonding, potentially forming dimers via the carboxylic acid moieties or more extended networks involving the nitro group. However, the specific synthons and packing arrangements cannot be described without experimental crystallographic data.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, and the formation of co-crystals are critical areas of study in pharmaceutical and materials science. While related compounds like Nitrofurantoin (B1679001) have been studied extensively for their polymorphic behavior and ability to form numerous co-crystals, there are no specific studies on polymorphism or co-crystallization involving this compound reported in the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for confirming the molecular structure of a compound in solution. While ¹H and ¹³C NMR data are available for derivatives such as 2-Methyl-5-nitrofuran-3-carboxylic acid, specific and verified NMR spectral data for the parent compound, this compound, could not be located. nih.govacs.org

A theoretical table of expected ¹H and ¹³C NMR chemical shifts is presented below for informational purposes, but it must be emphasized that these are predicted values and have not been experimentally verified.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (ppm) | Atom |

| Furan (B31954) H | C (Carboxylic) |

| Furan H | C-NO₂ |

| COOH | C-COOH |

| C-H | |

| C-H | |

| Note: This table contains predicted data and awaits experimental verification. |

Multi-Dimensional NMR for Complete Assignment and Conformational Analysis

Advanced multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are necessary for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules. These studies also provide insight into the through-bond and through-space correlations that can help define the molecule's preferred conformation in solution. No multi-dimensional NMR studies for this compound are currently published.

Dynamic NMR Studies (if applicable)

Dynamic NMR (DNMR) is employed to study time-dependent phenomena such as conformational changes or chemical exchange. There is no indication in the current literature that dynamic NMR studies have been performed on this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The spectra would be expected to show characteristic vibrational modes for the carboxylic acid group (O-H and C=O stretching), the nitro group (symmetric and asymmetric N-O stretching), and the furan ring. However, experimentally recorded and published IR or Raman spectra specifically for this compound could not be found.

| Functional Group | Expected IR/Raman Vibrational Modes (cm⁻¹) |

| Carboxylic Acid (O-H) | Broad absorption, ~3300-2500 cm⁻¹ |

| Carbonyl (C=O) | Strong absorption, ~1720-1680 cm⁻¹ |

| Nitro (N-O) | Asymmetric stretch (~1560-1520 cm⁻¹), Symmetric stretch (~1360-1340 cm⁻¹) |

| Furan Ring (C=C, C-O) | Multiple bands in the fingerprint region |

| Note: This table represents typical frequency ranges for the expected functional groups and is not based on experimental data for the specific compound. |

Mass Spectrometry for Fragmentation Pathways and Isotopic Signatures

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. In the context of this compound, mass spectrometry, particularly with techniques like electron ionization (EI), can elucidate its fragmentation pathways, offering a virtual fingerprint of its molecular structure.

Key fragmentation pathways would likely include:

Loss of a hydroxyl group (-OH): A common fragmentation for carboxylic acids, resulting in an [M-17]⁺ peak.

Loss of the carboxyl group (-COOH): Another characteristic fragmentation of carboxylic acids, leading to an [M-45]⁺ peak. libretexts.org

Loss of nitric oxide (-NO): Nitroaromatic compounds can lose a fragment with a mass of 30 Da, corresponding to NO. nih.gov

Loss of nitrogen dioxide (-NO₂): A primary fragmentation pathway for nitro compounds is the cleavage of the C-N bond, resulting in the loss of NO₂ (a mass of 46 Da) and the formation of a furan-3-carboxylic acid cation.

Analysis of the mass spectrum of the isomeric compound, 5-Nitrofuran-2-carboxylic acid, from the NIST database provides comparative insights. nist.gov The spectrum shows significant peaks that can be attributed to similar fragmentation patterns, supporting the proposed pathways for the 3-carboxylic acid isomer.

Isotopic signatures, arising from the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁸O, can also be analyzed using high-resolution mass spectrometry. The relative intensities of the isotopic peaks (e.g., M+1, M+2) in the mass spectrum can be used to confirm the elemental formula of the compound. For instance, the presence of one nitrogen atom in the molecule can be inferred from the intensity of the M+1 peak, as the natural abundance of ¹⁵N is approximately 0.37%. rsc.org Studies on other organic nitro compounds, such as nitrobenzene, have established methodologies for determining the isotopic content of nitrogen directly from the mass spectra, which can be applied to this compound for specialized studies. scirp.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Lost | Mass Loss (Da) | Predicted m/z of Fragment Ion | Plausible Structure of Fragment Ion |

| Hydroxyl Radical (•OH) | 17 | 140 | 5-Nitrofuroyl cation |

| Nitric Oxide (NO) | 30 | 127 | Furan-3-carboxylic acid radical cation with loss of NO |

| Formyl Radical (•CHO) | 29 | 128 | Ion from rearrangement and loss of formyl radical |

| Carboxyl Radical (•COOH) | 45 | 112 | 5-Nitrofuran cation |

| Nitrogen Dioxide (NO₂) | 46 | 111 | Furan-3-carboxylic acid cation |

This table is predictive and based on general fragmentation patterns of related functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from electronic transitions within its chromophoric system. This system comprises the furan ring conjugated with both a nitro group (-NO₂) and a carboxylic acid group (-COOH). The key electronic transitions anticipated are π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation in the 5-nitrofuran system, these transitions are expected to be of high intensity (large molar absorptivity, ε) and occur at a relatively long wavelength (λ_max). The nitro group and the carboxylic acid group, being in conjugation with the furan ring, influence the energy of these transitions.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), located on the oxygen atoms of the nitro and carboxyl groups, to a π* antibonding orbital. Typically, n → π* transitions are of lower intensity (small ε) compared to π → π* transitions and appear at longer wavelengths.

While specific spectral data for this compound is not detailed in the provided search results, data from related nitrofuran derivatives, such as nitrofurantoin, can offer valuable comparisons. For example, studies on nitrofurantoin show characteristic UV absorption spectra that are used for its quantification. uobasrah.edu.iq Unconjugated carboxylic acids generally absorb around 210 nm, which is often not practically useful. libretexts.org However, the conjugation with the nitrofuran system in this compound would shift the absorption maxima to significantly longer wavelengths, likely in the range of 250-400 nm, making it readily analyzable by standard UV-Vis spectrophotometry. The exact position and intensity of the absorption bands would be sensitive to the solvent polarity, as solvent interactions can stabilize the ground or excited states to different extents, leading to solvatochromic shifts.

Table 2: Expected Electronic Transitions for this compound

| Type of Transition | Chromophore | Expected Wavelength Region (nm) | Expected Molar Absorptivity (ε) |

| π → π | Conjugated nitrofuran system | 250 - 350 | High |

| n → π | Nitro group (NO₂) | 300 - 400 | Low to Medium |

| n → π* | Carboxyl group (C=O) | > 200 | Low |

This table provides expected values based on the electronic transitions of similar chromophoric systems.

Computational and Theoretical Chemistry Insights

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of 5-Nitrofuran-3-carboxylic acid. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations would predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. These calculations are crucial for understanding the molecule's shape and stability.

Energetics, including the total energy of the molecule, can also be calculated. This information is vital for comparing the stability of different conformations or isomers and for calculating thermodynamic properties. For instance, theoretical calculations on related nitrofuran derivatives have been performed to understand their structural stability. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: The following data is illustrative and based on typical values for similar structures, as specific computational studies on this compound are not readily available in public literature.)

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length (Carboxylic Acid) | ~1.21 Å |

| C-O Bond Length (Carboxylic Acid) | ~1.35 Å |

| N-O Bond Length (Nitro Group) | ~1.23 Å |

| C-N Bond Length (Nitro Group) | ~1.46 Å |

| O-C-C Angle (Furan Ring) | ~108° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For nitrofuran derivatives, the HOMO-LUMO gap is a critical parameter in assessing their electronic properties and potential reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and based on typical values for similar structures.)

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 5.0 |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is useful for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack. Regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro and carboxylic acid groups, indicating these as sites for electrophilic interaction. The hydrogen atom of the carboxylic acid would exhibit a positive potential, highlighting its acidic nature. wuxiapptec.comresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction kinetics and thermodynamics. For instance, computational studies on related compounds have been used to explore their reaction pathways.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide insights into the intermolecular interactions of this compound with other molecules, such as solvents or biological macromolecules. These simulations can reveal how the molecule behaves in a condensed phase, including its conformational changes and interactions with its environment. Such simulations are valuable for understanding how the molecule might interact within a biological system. nih.govmdpi.com

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

For example, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These theoretical spectra can help in assigning the vibrational modes observed in experimental spectra. For carboxylic acids, the C=O stretching frequency is a characteristic vibrational mode that can be predicted with good accuracy. nih.govjocpr.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: The following data is illustrative and based on typical values for similar structures.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | C=O Stretch | ~1720 |

| Carboxylic Acid | O-H Stretch | ~3400 |

| Nitro Group | Asymmetric NO₂ Stretch | ~1530 |

| Nitro Group | Symmetric NO₂ Stretch | ~1350 |

| Furan (B31954) Ring | C-O-C Stretch | ~1100 |

Quantitative Structure-Activity Relationship (QSAR) Studies (strictly in silico for predictive modeling)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, offering a computational lens to predict the biological activity of chemical compounds based on their molecular structures. While specific QSAR models exclusively developed for this compound are not extensively detailed in publicly accessible literature, a broader body of research on nitrofuran derivatives provides significant insights into the structural features governing their antimicrobial activities. These studies employ in silico methods to build predictive models that can guide the synthesis of more potent and selective analogs.

Research into the genotoxicity of nitrofuran derivatives on Escherichia coli PQ37 has led to the development of QSAR models that highlight the key determinants of their activity. One such model revealed that electronic, hydrophobic, and steric factors are critical in contributing to the genotoxic activity of this class of compounds. nih.gov The charge on the carbon atom attached to the nitro group was identified as a significant electronic parameter, supporting a furan ring-opening mechanism in its mode of action. nih.gov

Further QSAR analyses on various sets of antibacterial nitrofuran derivatives have consistently pointed to the importance of electronic and steric properties. nih.gov For instance, studies on 5-R-substituted (Z)-2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranones and related compounds showed that electronic factors, described by the Hammett substituent constant (sigma) or the cyclic voltametric reduction potential (E), had a negative contribution to the inhibitory concentration (IC50) values against both Gram-positive (Staphylococcus aureus) and Gram-negative (Caulobacter crescentus) bacteria. nih.gov This suggests that electron-withdrawing groups can influence the antibacterial potency. Interestingly, these models indicated that while the reduction of the nitro group is a necessary step for activity, it may not be the rate-determining one. nih.gov

In the context of antitubercular activity, 2D-QSAR models have been developed for a large set of 126 nitrofuran derivatives. These models, created using multiple linear regression and partial least-squares analysis, have identified several key descriptors. aimspress.com The presence of a furan ring substituted with a nitro group was deemed essential for activity. aimspress.com Furthermore, constitutional and functional descriptors suggested that a lower number of double bonds, sulfur atoms, and certain heterocyclic fragments like thiazole, morpholine, and thiophene (B33073) is beneficial for improved activity. aimspress.com Topological descriptors also indicated that the spatial arrangement and distance between atoms, such as the gap between sulfur and oxygen, play a role in the antitubercular activity. aimspress.com

The following table summarizes key parameters and findings from representative QSAR studies on nitrofuran derivatives, which can offer predictive insights applicable to this compound and its potential analogs.

| QSAR Model Focus | Key Molecular Descriptors | Predicted Activity/Property | Key Findings | Reference |

| Genotoxicity of Nitrofurans | Electronic (charge on C2), Hydrophobic (log P), Steric (Molar Refractivity, etc.) | Genotoxicity (SOSIP) in E. coli | Genotoxicity is influenced by electronic effects at the nitro-substituted carbon, hydrophobicity, and molecular shape. | nih.gov |

| Antibacterial Activity of Nitrofuran Derivatives | Electronic (Hammett constant σ, Reduction Potential E), Indicator Variables | Antibacterial activity (IC50) against S. aureus and C. crescentus | Electronic properties of substituents significantly impact antibacterial potency. The reduction of the nitro group is essential but not the sole determinant of activity. | nih.gov |

| Antitubercular Activity of Nitrofuran Derivatives | Constitutional, Functional, Topological, and 2D Autocorrelation Descriptors | Antitubercular activity (pMIC) | The 5-nitrofuran scaffold is crucial. The number of double bonds and certain heterocyclic rings, as well as the distance between specific atoms, influence activity. | aimspress.com |

These in silico models, while not specific to this compound, provide a solid framework for understanding the structure-activity relationships within the broader nitrofuran class. They underscore the multifaceted nature of their biological activity, where a combination of electronic, steric, and hydrophobic properties must be optimized to enhance efficacy. Such predictive models are invaluable tools for the rational design of novel nitrofuran-based therapeutic agents.

Biochemical Interactions and Mechanistic Studies Strictly Non Human, in Vitro, or in Silico

Interaction with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

Once activated, the reactive metabolites of nitrofurans can interact non-specifically with a variety of cellular macromolecules, leading to widespread disruption of cellular functions.

The primary mechanism of nitrofuran action involves its activation by bacterial nitroreductases. However, the resulting intermediates can subsequently inhibit a range of other essential enzymes. Studies on related nitrofuran compounds have demonstrated the inhibition of enzymes crucial for key metabolic pathways. For instance, at higher concentrations, nitrofurantoin (B1679001) has been shown to inhibit enzymes involved in the citric acid cycle. nih.gov The antibacterial effect is fundamentally linked to this intracellular reduction, which generates cytotoxic radicals. dovepress.com

Furthermore, various 2,5-substituted furan (B31954) derivatives have been identified as inhibitors of several mycobacterial enzymes, including:

N-acetyl glutamate (B1630785) synthase (ArgA) mdpi.com

GlcNAc-Ins deacetylase (MshB) mdpi.com

Lysine-ɛ-aminotransferase (LAT) mdpi.com

Protein tyrosine phosphatase A (MptpA) mdpi.com

Thioredoxin reductases (TrxR) mdpi.com

The antibacterial activity of nitrofurans is directly correlated with their reduction by bacterial nitroreductases, such as NfsA and NfsB in Escherichia coli. nih.gov This process generates electrophilic intermediates that can covalently bind to nucleophilic sites on various macromolecules. nih.gov These reactive species have been shown to attack bacterial ribosomal proteins and rRNA non-specifically, leading to the complete inhibition of protein synthesis. nih.govnih.gov This multi-targeted approach, affecting numerous proteins and nucleic acids, is a hallmark of the nitrofuran class.

Antimicrobial Activity against Specific Microbial Strains (e.g., Bacteria, Fungi, Parasites)

Nitrofurans exhibit broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as some fungi and parasites. nih.govnih.govmdpi.com Derivatives of the nitrofuran scaffold have shown potent activity against clinically significant pathogens. nih.govnih.govnih.gov For example, certain novel 5-nitrofuran-2-yl hydrazones displayed significant activity against Staphylococcus aureus, Streptococcus pneumoniae, Bacillis subtilis, Salmonella typhimurium, Klebsiella pneumoniae, Escherichia coli, and Mycobacterium tuberculosis. nih.gov Other synthesized nitrofuran derivatives have demonstrated notable antifungal activity against species such as Candida, Cryptococcus neoformans, Histoplasma capsulatum, and Paracoccidioides brasiliensis. mdpi.com

| Nitrofuran Derivative | Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Sulfonamide derivative 21f | Aspergillus fumigatus | 0.06 - 0.98 | nih.gov |

| Sulfonamide derivative 21f | Staphylococcus aureus | 0.06 - 0.98 | nih.gov |

| Sulfonamide derivative 21f | Mycobacterium tuberculosis | 3.9 | nih.gov |

| Compound 11 | Histoplasma capsulatum | 0.48 | mdpi.com |

| Compound 3 and 9 | Paracoccidioides brasiliensis | 0.48 | mdpi.com |

| Compound 1 | Candida strains | 3.9 | mdpi.com |

| Compound 5 | Cryptococcus neoformans | 3.9 | mdpi.com |

The antimicrobial effect of nitrofurans is multifactorial, stemming from the activity of their reduced intermediates. nih.govresearchgate.net The precise mechanism of action remains complex, but several key pathways are targeted simultaneously. nih.gov

DNA and RNA Damage: The highly reactive metabolites generated by nitroreductase activity are known to cause significant damage to bacterial DNA. dovepress.comresearchgate.netyoutube.com Nitrofurans can induce the SOS DNA repair pathway and may cause interstrand cross-links. nih.govucl.ac.uk

Protein Synthesis Inhibition: Activated nitrofurans react non-specifically with ribosomal proteins and rRNA, leading to a complete halt in protein synthesis. nih.govnih.gov This is considered a primary bactericidal effect at higher concentrations. nih.gov

Metabolic Pathway Interference: The reactive intermediates can disrupt essential metabolic processes, including the citric acid cycle. nih.gov This broad interference with cellular machinery contributes to the potent antimicrobial effect. researchgate.net

Clinically significant resistance to nitrofurans develops slowly, which is attributed to their multi-targeted mechanism of action. nih.govnih.gov When resistance does occur, it is primarily mediated by mutations that impair the bioactivation of the drug.

The most common resistance mechanism involves mutations in the genes nfsA and nfsB, which encode the oxygen-insensitive nitroreductases responsible for activating the nitrofuran prodrug. nih.govnih.govoup.com Inactivation of these enzymes prevents the formation of the toxic intermediates necessary for antimicrobial activity. nih.gov

Other identified resistance mechanisms include:

Efflux Pumps: Overexpression of plasmid-mediated efflux pump genes, such as oqxAB, has been associated with increased resistance by actively transporting the drug out of the bacterial cell. dovepress.comnih.gov

Cofactor Synthesis Impairment: Deletions or mutations in the ribE gene, which is involved in the biosynthesis of flavin mononucleotide (FMN), a necessary cofactor for the NfsA and NfsB nitroreductases, can also lead to resistance. nih.govnih.gov

| Mechanism | Associated Gene(s) | Effect | Reference |

|---|---|---|---|

| Impaired Drug Activation | nfsA, nfsB | Mutations prevent the reduction of the nitrofuran prodrug to its active form. | nih.govnih.govoup.com |

| Drug Efflux | oqxAB | Overexpression increases the removal of the drug from the bacterial cell. | dovepress.comnih.gov |

| Cofactor Depletion | ribE | Mutations inhibit the synthesis of FMN, a required cofactor for nitroreductase activity. | nih.govnih.gov |

Role in Plant Physiology and Phytochemistry (e.g., Plant Growth Regulation, Herbicide Action)

Information regarding the specific role of 5-Nitrofuran-3-carboxylic acid in plant systems is not widely available in the literature. However, a study on the related compound nitrofurantoin demonstrated that it inhibits DNA synthesis in mitochondria isolated from etiolated seedlings of Vigna sinensis (snake bean). researchgate.net The effect was observed at the level of radioactive deoxynucleoside triphosphate uptake by the plant mitochondria. researchgate.net This suggests that nitrofuran compounds can interfere with fundamental cellular processes in plants, specifically mitochondrial DNA replication.

While carboxylic acids, in general, are known to act as signaling molecules in plants and can influence root growth and development, the specific effects of the nitrofuran-carboxylic acid combination as a plant growth regulator or herbicide have not been extensively characterized. frontiersin.orgnih.gov

Biochemical Pathways and Metabolic Transformations in Non-Human Biological Systems (in vitro or microbial)

While comprehensive metabolic studies focusing specifically on this compound are not extensively detailed in the available scientific literature, its biochemical transformations in microbial systems can be largely inferred from the well-documented pathways of the broader nitrofuran class of compounds. The metabolic fate of these molecules is predominantly dictated by the enzymatic reduction of the 5-nitro group, a critical activation step that is conserved across various microbial species.

The primary metabolic pathway for nitrofurans involves the reduction of the nitro group (—NO₂) to highly reactive intermediates. This bioactivation is catalyzed by a family of enzymes known as nitroreductases. In bacteria such as Escherichia coli, these enzymes transfer electrons from cellular reducing equivalents, typically NADH or NADPH, to the nitrofuran compound. nih.gov

Two main types of nitroreductases have been characterized based on their sensitivity to oxygen:

Type I (Oxygen-Insensitive) Nitroreductases: These enzymes, which include the well-studied NfsA and NfsB flavoproteins in E. coli, catalyze the reduction of the nitro group through a series of two-electron transfers. manchester.ac.uk This process avoids the formation of a free nitro anion radical intermediate. The reduction proceeds sequentially, forming a nitroso (—NO) derivative, followed by a hydroxylamino (—NHOH) derivative. nih.gov These reduced intermediates are highly reactive electrophiles capable of damaging various bacterial macromolecules.

Type II (Oxygen-Sensitive) Nitroreductases: This class of enzymes catalyzes a single-electron reduction of the nitro group, forming a nitro anion free radical. nih.gov In the presence of molecular oxygen, this radical can be rapidly re-oxidized back to the parent nitrofuran compound in a "futile cycle" that simultaneously generates a superoxide (B77818) radical. nih.gov This process can contribute to oxidative stress within the cell.

Recent research has also identified other enzymes in E. coli capable of activating nitrofurans. For instance, the alkyl hydroperoxide reductase subunit F (AhpF) has been discovered to function as a 5-nitrofuran-activating enzyme, highlighting the redundancy and complexity of these metabolic pathways within bacteria. nih.govresearchgate.net

The stability of the carboxylic acid moiety on the furan ring has been investigated for structurally similar compounds. In an in vitro study involving the enzyme HmfF from Pelotomaculum thermopropionicum, which is part of a family of reversible (de)carboxylases, no decarboxylation activity was detected for 5-nitro-2-furoic acid. acs.org This finding suggests that the furan-carboxylic acid bond in such nitro-substituted compounds is stable against this particular enzymatic action, and it is plausible that the carboxylic acid group of this compound exhibits similar stability under comparable biochemical conditions.

Table 1: Key Microbial Nitroreductases Involved in Nitrofuran Metabolism

| Enzyme | Organism | Cofactor | Mechanism Type | Metabolic Role |

|---|---|---|---|---|

| NfsA | Escherichia coli | NAD(P)H | Type I (Oxygen-Insensitive) | Major nitroreductase; reduces nitro group via two-electron transfers. manchester.ac.uk |

| NfsB | Escherichia coli | NAD(P)H | Type I (Oxygen-Insensitive) | Minor nitroreductase; reduces nitro group to nitroso and hydroxylamino products. nih.gov |

| AhpF | Escherichia coli | NADH | Not specified | A novel identified 5-nitrofuran-activating enzyme. nih.govresearchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| NADH |

| NADPH |

| 5-nitro-2-furoic acid |

| Furazolidone |

| Nitrofurantoin |

Applications As a Synthetic Synthon and Building Block

Precursor in the Synthesis of Pharmacologically Relevant Compounds (Non-human focus)

The nitrofuran scaffold is a well-established pharmacophore, particularly known for its broad-spectrum antimicrobial properties. Various derivatives of 5-nitrofuran have been synthesized and investigated for their efficacy against a range of pathogens affecting animals. Although much of the existing research focuses on derivatives of 5-nitrofuran-2-carboxylic acid and 5-nitrofurfural, the principles of their synthesis and biological activity provide a strong basis for the potential of 5-nitrofuran-3-carboxylic acid as a precursor for novel, non-human-focused pharmacological agents.

The carboxylic acid group at the 3-position can be readily converted into a variety of other functional groups, such as esters, amides, and hydrazides. This chemical versatility allows for the synthesis of diverse libraries of compounds to be screened for biological activity. For instance, the synthesis of novel 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines has demonstrated activity against ESKAPE pathogens, highlighting the modular nature of nitrofuran-based drug design. nih.gov Similarly, the synthesis of 5-nitrofuran-isatin molecular hybrids has yielded compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). semanticscholar.org

Derivatives such as 5-nitrofuran-2-carboxamides and hydrazones have shown significant antimicrobial and antitubercular activities. nih.gov The mechanism of action of nitrofurans is generally believed to involve the enzymatic reduction of the nitro group within the target pathogen, leading to the formation of reactive intermediates that can damage cellular macromolecules. nih.gov This mode of action suggests that the core 5-nitrofuran moiety is crucial for bioactivity, and modifications at other positions, such as those accessible through the 3-carboxylic acid group, can modulate factors like solubility, target specificity, and pharmacokinetic properties.

The following table outlines examples of pharmacologically active compounds derived from the 5-nitrofuran scaffold, illustrating the potential for analogous syntheses starting from this compound.

| Derivative Class | Potential Pharmacological Application (Non-human) |

| Amides | Antibacterial agents for veterinary use |

| Esters | Antifungal agents for agricultural applications |

| Hydrazones | Antiprotozoal agents for livestock |

| Heterocyclic Adducts | Broad-spectrum antimicrobials for aquaculture |

It is important to note that while the synthetic pathways are well-established for other nitrofuran isomers, dedicated research into the pharmacological applications of this compound derivatives is an area ripe for further exploration.

Integration into Advanced Materials and Polymeric Systems

The bifunctional nature of this compound, possessing both a reactive carboxylic acid and a polar nitro group, makes it an intriguing candidate for incorporation into advanced materials and polymeric systems. The carboxylic acid can participate in polymerization reactions, such as polycondensation to form polyesters or polyamides, while the nitro group can impart specific functionalities to the resulting material.

Furan-based polymers, particularly those derived from 2,5-furandicarboxylic acid (FDCA), are gaining significant attention as bio-based alternatives to petroleum-derived plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netacs.org These furanic polymers often exhibit excellent thermal stability and barrier properties. While direct polymerization of this compound has not been extensively reported, its potential as a specialty monomer to create functional polymers is considerable. The incorporation of the nitro group could enhance properties such as thermal stability, flame retardancy, or create materials with specific electronic characteristics.

Another avenue for its use in materials science is through the chemical modification of existing polymers. For example, polymeric resins can be functionalized with nitrofuran derivatives to create materials with antimicrobial properties. nih.gov This approach could be valuable for developing antimicrobial coatings, filters, or medical devices for veterinary applications.

Molecularly imprinted polymers (MIPs) represent another area where nitrofuran derivatives have been utilized. MIPs are polymers with recognition sites for a specific target molecule. The synthesis of MIPs for the selective extraction of nitrofuran antibiotics has been reported, demonstrating the utility of the nitrofuran structure in creating functional materials for sensing and separation applications. researchgate.net

The potential applications of this compound in materials science are summarized in the table below.

| Material Type | Potential Application | Role of this compound |

| Specialty Polyesters/Polyamides | High-performance plastics with enhanced thermal or electronic properties | Monomer in polycondensation reactions |

| Antimicrobial Polymers | Coatings and materials for veterinary and agricultural use | Functional group for surface modification |

| Molecularly Imprinted Polymers | Sensors and separation media for nitrofuran compounds | Template or functional monomer |

Further research is needed to fully realize the potential of this compound as a building block for advanced materials.

Role in Supramolecular Chemistry and Self-Assembly Processes

The presence of both a hydrogen bond donor (the carboxylic acid) and hydrogen bond acceptors (the carboxylic acid carbonyl and the nitro group) in this compound makes it a prime candidate for involvement in supramolecular chemistry and self-assembly processes. Carboxylic acids are well-known to form robust hydrogen-bonded dimers, and this interaction can be a primary driving force for the formation of ordered structures in the solid state. mdpi.com

The interplay of hydrogen bonding with other non-covalent interactions, such as π-π stacking of the furan (B31954) rings, can lead to the formation of complex and predictable supramolecular architectures. researchgate.net Crystal engineering studies of related compounds, like nitrofurantoin (B1679001), have revealed intricate hydrogen-bonding networks that dictate the crystal packing. nih.govresearchgate.net The specific arrangement of functional groups in this compound would lead to unique hydrogen-bonding motifs, potentially forming tapes, sheets, or three-dimensional networks. researchgate.net

The self-assembly of carboxylic acid derivatives on surfaces to form self-assembled monolayers (SAMs) is another area of interest. researchgate.net The ability to form ordered monolayers with specific terminal functional groups (in this case, the nitrofuran moiety) could be exploited in the development of functional surfaces for applications in sensing or as platforms for further chemical modification.

While specific studies on the self-assembly of this compound are limited, the fundamental principles of supramolecular chemistry suggest that it is a molecule with significant potential for the rational design of crystalline materials and functional surfaces.

| Supramolecular Structure | Driving Interactions | Potential Application |

| Hydrogen-bonded dimers/chains | Carboxylic acid hydrogen bonding | Crystal engineering, co-crystal formation |

| π-stacked aggregates | π-π interactions of furan rings | Development of electronic materials |

| Self-assembled monolayers | Surface adsorption and intermolecular interactions | Functionalization of surfaces for sensors |

Utilization in Ligand Design for Metal Complexes

The carboxylic acid group of this compound can be deprotonated to form a carboxylate, which is an excellent ligand for a wide range of metal ions. The coordination chemistry of carboxylates is rich and varied, with the carboxylate group able to bind to metals in a monodentate, bidentate, or bridging fashion. osti.gov This versatility allows for the construction of a diverse array of metal-organic complexes, from simple mononuclear species to complex coordination polymers and metal-organic frameworks (MOFs). rsc.org

The presence of the nitro group and the furan ring oxygen atom in 5-nitrofuran-3-carboxylate offers additional potential coordination sites, although the carboxylate group is generally the most likely to coordinate to hard metal ions. The electronic properties of the ligand, influenced by the electron-withdrawing nitro group, can tune the properties of the resulting metal complex, such as its stability, redox potential, and catalytic activity.

The synthesis of metal-organic frameworks (MOFs) using carboxylate-based linkers is a major area of materials chemistry. wikipedia.org These porous materials have applications in gas storage, separation, and catalysis. While the use of this compound as a linker in MOF synthesis is not yet widely reported, its structural features are analogous to other dicarboxylic and tricarboxylic acids that have been successfully employed to create stable and porous frameworks. rsc.org MOFs containing nitrofuran functionalities could exhibit interesting properties, such as selective adsorption of certain molecules or catalytic activity for specific reactions.

The potential coordination modes and resulting structures are outlined in the table below.

| Metal Complex Type | Coordination Mode of Carboxylate | Potential Application |

| Mononuclear Complexes | Monodentate, Bidentate | Homogeneous catalysis, model compounds |

| Coordination Polymers | Bridging | Magnetic materials, luminescent materials |

| Metal-Organic Frameworks | Bridging | Gas storage and separation, heterogeneous catalysis |

The exploration of this compound as a ligand in coordination chemistry represents a promising direction for the development of new functional materials and catalysts.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for assessing the purity of 5-Nitrofuran-3-carboxylic acid and for monitoring the progress of chemical reactions in which it is a reactant or product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods in this category.

High-Performance Liquid Chromatography (HPLC) , particularly when coupled with mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of nitrofuran compounds. nih.gov The separation is typically achieved using reversed-phase columns, such as C8 or C18. nih.gov The mobile phase composition is critical for achieving good peak shape and resolution; common mobile phases consist of a mixture of an aqueous buffer (like ammonium formate) and an organic solvent such as methanol or acetonitrile. nih.gov Gradient elution is often employed to optimize the separation of the target analyte from impurities or other components in a mixture. Ultra-High-Performance Liquid Chromatography (UHPLC) systems offer faster analysis times and improved resolution compared to conventional HPLC. nih.gov Detection can be performed using a UV-Vis detector, as the nitrofuran ring possesses a strong chromophore, or more selectively and sensitively using a tandem mass spectrometer (MS/MS). nih.gov

Table 1: Illustrative HPLC Conditions for Nitrofuran Analysis

| Parameter | Condition | Source |

| Column | C8 or C18 Reversed-Phase | nih.gov |

| Mobile Phase A | Ammonium Formate Buffer (e.g., 5 mM) | nih.gov |

| Mobile Phase B | Methanol or Acetonitrile | nih.gov |

| Detection | UV-Vis or MS/MS | nih.gov |

| Mode | Gradient Elution | nih.gov |

Gas Chromatography (GC) is less direct for the analysis of carboxylic acids due to their high polarity and low volatility. Direct analysis by GC can lead to poor peak shape and thermal degradation. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester or silyl ester. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach for derivatizing carboxylic acids prior to GC analysis. Once derivatized, the compound can be separated on a suitable capillary column (e.g., Elite-5) and detected using a flame ionization detector (FID) or a mass spectrometer (MS).

Electrophoretic Methods for Separation and Characterization

Electrophoretic methods offer an alternative to chromatography, providing high separation efficiency and requiring minimal sample and solvent volumes.

Micellar Electrokinetic Capillary Chromatography (MEKC) is a variant of capillary electrophoresis (CE) that is particularly well-suited for separating both neutral and charged species, making it applicable to nitrofuran compounds. nih.gov In MEKC, a surfactant, such as sodium dodecyl sulfate (SDS), is added to the buffer solution at a concentration above its critical micelle concentration to form micelles. wikipedia.org The separation mechanism is based on the differential partitioning of analytes between the aqueous buffer (mobile phase) and the interior of the micelles (pseudo-stationary phase). A study on the separation of nitrofuran antibiotics and their metabolites demonstrated the effectiveness of MEKC, utilizing sodium deoxycholate as the surfactant in a borate-phosphate buffer. nih.gov This technique allows for the simultaneous resolution of multiple nitrofuran-related compounds. nih.gov

Capillary Zone Electrophoresis (CZE) is another powerful technique, especially for charged molecules like the carboxylate anion of this compound. nih.goveurofins.com In CZE, separation occurs in a buffer-filled capillary under the influence of an electric field, based on the differences in the charge-to-size ratio of the analytes. eurofins.com For the analysis of various carboxylic acids, CZE with indirect UV detection is a common approach. nih.gov This involves using a background electrolyte that has a strong UV absorbance, allowing for the detection of non-absorbing analytes as negative peaks. nih.gov

Table 2: Exemplary Capillary Electrophoresis Parameters

| Technique | Parameter | Details | Source |

| MEKC | Surfactant | Sodium Deoxycholate (80 mM) | nih.gov |

| Buffer | 20 mM Borate + 20 mM Phosphate (pH 9.0) | nih.gov | |

| Detection | UV | nih.gov | |

| CZE | Mode | Indirect UV Detection | nih.gov |

| Background Electrolyte | 20 mM 2,3-pyrazine dicarboxylic acid, 65 mM tricine | nih.gov | |

| Application | Simultaneous determination of various carboxylic acids | nih.gov |

Spectrophotometric and Electrochemical Assays for Quantification

For quantitative analysis, spectrophotometric and electrochemical methods provide rapid and sensitive options, often relying on the reactivity of the 5-nitrofuran moiety.

Spectrophotometric assays for nitrofurans typically involve the chemical reduction of the nitro group to an amino group. This resulting aromatic amine can then be derivatized through a diazotization-coupling reaction to form a highly colored azo dye, which can be quantified using a UV-Visible spectrophotometer. A common procedure involves reduction with zinc powder in an acidic medium, followed by diazotization with sodium nitrite and coupling with a chromogenic agent like 8-hydroxy quinoline or N-(1-Naphthyl)ethylenediamine. Another approach involves the reaction of the reduced amine with p-benzoquinone to yield a colored product. These methods are simple, cost-effective, and can be applied to the quantification of this compound in various samples.

Electrochemical assays offer high sensitivity and are based on the electrochemical reduction of the nitro group on the furan (B31954) ring. researchgate.net Techniques like differential pulse voltammetry and cyclic voltammetry are frequently used. The analysis is performed using a three-electrode system, where the working electrode plays a crucial role in the sensitivity and selectivity of the measurement. Novel electrode materials have been developed to enhance the detection of nitrofurans. For instance, a boron-doped diamond electrode has been used for the rapid determination of compounds containing a 5-nitrofuran ring. researchgate.net Similarly, glassy carbon electrodes modified with materials like carboxylic multi-walled carbon nanotubes have been shown to improve detection sensitivity significantly. nih.gov The electrochemical signal, typically a reduction peak current, is proportional to the concentration of the nitrofuran compound.

Development of Novel Detection Systems for this compound in Research Samples

The demand for faster, more sensitive, and field-deployable analytical methods has driven the development of novel detection systems for nitrofuran compounds.